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Mechanism of Action and Binding Kinetics

Vicrivirec inhibits HIV-1 entry by targeting the human CCRS5 receptor, a GPCR. Its binding kinetics and

allosteric mechanism are key to its functional profile.
Vicriviroc's allosteric mechanism prevents HIV-1 co-receptor engagement. ECLs: Extracellular Loops.

Vicriviroec binding involves a multi-step kinetic mechanism. An initial complex forms, then transitions to a
more stable, high-affinity state with a very slow dissociation rate (k2 ~# 1.2 x 1073 min~!) [1]. This long

residence time may provide a pharmacodynamic advantage by maintaining receptor occupancy [2].

Key Experimental Data and Assays

The characterization of vicriviroc relied on standardized virological and binding assays.

Assay Type Key Findings for Vicriviroc
PBMC Replication Potent, broad-spectrum activity against diverse R5-tropic HIV-1 isolates;
Assay consistently more active than first-gen antagonist SCH-C [3].
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Assay Type Key Findings for Vicriviroc

PhenoSense Entry Activity maintained against viruses with resistance mutations in Reverse

Assay Transcriptase (RT) and Protease (PR) genes [3].

Drug Combination Synergistic anti-HIV activity observed with drugs from all other approved ARV
Studies classes (NRTIs, NNRTIs, Pls, Fusion Inhibitors) [3].

Binding Kinetics High affinity (Kd = 0.40 £ 0.02 nM); dissociation half-life ~12 hours at ambient
(SPA) temperature [2].

Development Timeline and Context

Vicriviroc (SCH 417690) was developed as a successor to SCH-C, which showed cardiac side effects (QTc
prolongation). Vicriviroc offered improved antiviral activity and a reduced affinity for the hERG ion channel

[3] [4].

Despite promising Phase II results, the Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-
experienced patients did not meet their primary efficacy endpoints. In 2010, Merck decided not to seek
regulatory approval [4]. Research has indicated that vicriviroc can modulate efflux transporters like P-

glycoprotein (P-gp), which may influence its distribution and potential for drug-drug interactions [5].

Comparison with Other CCR5 Antagonists

Vicriviroc was one of several small-molecule CCR5 antagonists developed.

Compound Company Key Features & Status
Maraviroc Pfizer First FDA-approved CCR5 antagonist (2007) [6] [7].
Vicriviroc Schering-Plough  Piperazine derivative; Phase Il completed, not submitted for

approval [4].

Aplaviroc GlaxoSmithKline  Development halted in Phase Il due to hepatotoxicity [7].
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Compound Company Key Features & Status
Cenicriviroc Takeda Dual CCR2/CCRS5 antagonist; investigated for HIV and liver fibrosis
[4] [6].
Research demonstrated that vicriviroc could act synergistically with other entry inhibitors, such as the

monoclonal antibody PRO 140, suggesting potential for novel combination regimens [8].

Vicriviroc represents a scientifically significant piperazine-based CCR5 antagonist whose development

provided deep insights into GPCR targeting and antiretroviral mechanisms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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